molecular formula C18H21ClN4O2S B6557107 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cyclopentylpropanamide CAS No. 1040668-17-4

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cyclopentylpropanamide

Cat. No. B6557107
CAS RN: 1040668-17-4
M. Wt: 392.9 g/mol
InChI Key: YCRIVEIREYCSTO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocycle. Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The compound contains a thiazole ring, a common structure in many biologically active compounds. Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

Thiazole derivatives are a significant area of research in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-12-4-3-7-14(10-12)21-17(25)23-18-22-15(11-26-18)8-9-16(24)20-13-5-1-2-6-13/h3-4,7,10-11,13H,1-2,5-6,8-9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRIVEIREYCSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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